molecular formula C4H10FN B13258755 3-Fluorobutan-1-amine

3-Fluorobutan-1-amine

Cat. No.: B13258755
M. Wt: 91.13 g/mol
InChI Key: LMRNCVNWJNBQNO-UHFFFAOYSA-N
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Description

3-Fluorobutan-1-amine is an organic compound with the molecular formula C4H10FN It is a primary amine where the fluorine atom is attached to the third carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobutan-1-ol with ammonia or an amine under appropriate conditions. Another method includes the reduction of 3-fluorobutan-1-nitrile using hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions using 3-fluorobutan-1-ol and ammonia. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: It can participate in substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents or nucleophiles are used under controlled conditions.

Major Products:

    Oxidation: Products may include fluorinated alcohols or ketones.

    Reduction: Products include butane or other amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3-Fluorobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluorobutan-1-amine involves its interaction with various molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include nucleophilic substitution or hydrogen bonding interactions, depending on the specific application or reaction.

Comparison with Similar Compounds

    3-Chlorobutan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromobutan-1-amine: Contains a bromine atom in place of fluorine.

    3-Iodobutan-1-amine: Features an iodine atom instead of fluorine.

Uniqueness: 3-Fluorobutan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring specific interactions or stability.

Properties

Molecular Formula

C4H10FN

Molecular Weight

91.13 g/mol

IUPAC Name

3-fluorobutan-1-amine

InChI

InChI=1S/C4H10FN/c1-4(5)2-3-6/h4H,2-3,6H2,1H3

InChI Key

LMRNCVNWJNBQNO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)F

Origin of Product

United States

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